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Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid

Cat. No.: B1310868
CAS No.: 270596-34-4
M. Wt: 391.4 g/mol
InChI Key: YIYJEKXVMOCXPC-OAHLLOKOSA-N
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Description

Contextualization of β-Amino Acids in Peptide Chemistry

In the realm of peptide chemistry, β-amino acids represent a structural deviation from their α-amino acid counterparts. While α-amino acids have the amino group and the carboxyl group attached to the same carbon atom (the α-carbon), β-amino acids have these functional groups attached to adjacent carbon atoms. This seemingly subtle difference in structure has profound implications for the resulting peptide's conformation, stability, and biological activity. The incorporation of β-amino acids into peptide chains can induce unique folding patterns and secondary structures, such as helices, sheets, and turns, that are not observed in natural peptides. nih.gov

Furthermore, peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases. hilarispublisher.com This increased stability is a crucial attribute for the development of therapeutic peptides, as it can lead to a longer half-life and improved bioavailability in biological systems. The ability of β-amino acids to modulate the proteolytic susceptibility of native peptides makes them a promising tool in medicinal chemistry. acs.org

Importance of Chiral Non-Natural Amino Acids as Synthetic Building Blocks

Chiral non-natural amino acids are invaluable building blocks in organic synthesis, offering a means to introduce structural diversity and complexity into molecules. qyaobio.com Their stereochemistry plays a critical role in determining the biological activity and specificity of the final compound. The use of enantiomerically pure non-natural amino acids allows for the precise control of the three-dimensional arrangement of atoms in a molecule, which is essential for molecular recognition and interaction with biological targets. consensus.appacs.org

These unique building blocks are employed in the construction of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with novel properties. hilarispublisher.com The ability to synthesize and incorporate these custom-designed amino acids opens up new avenues for the creation of molecules with tailored functions. nih.govresearchgate.net

Overview of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric Acid within β-Amino Acid Derivatives

This compound is a specific example of a chiral non-natural β-amino acid that has been functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of the amino acid during the coupling reaction. uci.edu It can be readily removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain.

The "(R)" designation in its name refers to the specific stereochemical configuration at the chiral center of the amino acid. The furyl group, a five-membered aromatic ring containing an oxygen atom, attached to the butyric acid backbone introduces a unique structural and electronic element. This furan (B31954) moiety can participate in various chemical transformations and interactions, making it a versatile component in the design of novel molecules. iris-biotech.de

Compound Profile: this compound

Identifier Value
IUPAC Name (3R)-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-(furan-2-yl)butanoic acid
CAS Number 270263-08-6
Molecular Formula C23H21NO5
Molecular Weight 391.42 g/mol nextpeptide.com

Synthesis and Chemical Properties

The synthesis of Fmoc-protected β-amino acids, such as this compound, typically involves the reaction of the corresponding β-amino acid with Fmoc-Cl or a similar Fmoc-donating reagent. nih.gov The reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Fmoc reagent. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the final product.

Applications in Peptide Synthesis and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides. nih.gov Its incorporation into peptide sequences can lead to compounds with enhanced biological activity, increased stability, and novel structural properties. hilarispublisher.comresearchgate.net

The furyl group can be utilized for further chemical modifications, allowing for the introduction of labels, cross-linkers, or other functional groups. iris-biotech.de This versatility makes it a useful tool for the development of probes to study biological processes or for the construction of complex molecular architectures. The unique conformational constraints imposed by the β-amino acid backbone, combined with the specific properties of the furyl side chain, contribute to the diverse applications of this compound in medicinal chemistry and drug discovery. The development of antimicrobial peptides (AMPs) is one area where such unnatural amino acids are being explored to create more robust therapeutics. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21NO5 B1310868 Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270596-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJEKXVMOCXPC-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CO4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155806
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-34-4
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Fmoc R 3 Amino 4 2 Furyl Butyric Acid

Stereoselective and Asymmetric Synthesis of β-Amino Acids

The controlled introduction of chirality at the β-carbon is the central challenge in the synthesis of β-amino acids. Numerous strategies have been developed to address this, ranging from the use of stoichiometric chiral auxiliaries that are later removed, to the use of substoichiometric amounts of chiral catalysts that can generate large quantities of the desired enantiomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This approach is one of the most robust and well-established methods for asymmetric synthesis. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common auxiliaries include Evans' oxazolidinones, Myers' pseudoephedrine amides, and SAMP/RAMP hydrazones. wikipedia.orgnih.gov

A highly effective and practical method for the asymmetric synthesis of various α- and β-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.gov This methodology, pioneered by Belokon and later extensively developed, utilizes a chiral ligand, typically derived from proline, to create a rigid, planar complex with Ni(II) and a glycine Schiff base. This complex functions as a chiral equivalent of a nucleophilic glycine. nih.govcas.cn

The general procedure involves the deprotonation of the glycine moiety within the complex to form a chiral enolate, which then undergoes diastereoselective alkylation with an electrophile. acs.org For the synthesis of (R)-3-Amino-4-(2-furyl)-butyric acid, the electrophile would be a 2-(halomethyl)furan. The steric hindrance provided by the chiral ligand directs the incoming electrophile to one face of the planar enolate, leading to the formation of one diastereomer preferentially. nih.govacs.org Subsequent hydrolysis of the resulting complex under acidic conditions breaks it apart, releasing the desired amino acid and allowing for the recovery of the chiral ligand. mdpi.com This method has been successfully applied to the large-scale synthesis of complex, non-proteingenic amino acids. cas.cnmdpi.com

Table 1: Diastereoselective Alkylation of Chiral Ni(II)-Glycine Complex This table presents representative data for alkylations analogous to the synthesis of the target compound, demonstrating the efficacy of the method.

ElectrophileBaseSolventYield (%)Diastereomeric Excess (de %)Reference
Benzyl bromideKOHDMF95>98 nih.gov
Allyl bromideNaOEtEtOH8896 nih.gov
CF3–CH2–IKOHDMF~85>98 mdpi.com
4-(Bromomethyl)pyridineKOHDMF/CH3CN92>98 acs.org

Beyond the use of metal complexes, diastereoselective control in C-C bond formation is a cornerstone of chiral auxiliary-based synthesis. nih.gov The auxiliary is typically attached to the substrate via an amide or ester linkage. Deprotonation of the α-carbon to the carbonyl group generates a chiral enolate, where the auxiliary dictates the facial selectivity of subsequent reactions with electrophiles. scielo.br

For instance, an N-acyloxazolidinone derived from a 3-(2-furyl)propanoic acid could serve as a precursor. The formation of a (Z)-enolate via soft enolization, often using boron triflates, followed by reaction with an electrophilic amine source, would establish the C-N bond at the β-position with a high degree of diastereocontrol. The stereochemical outcome is dictated by the conformation of the enolate-boron complex, where the auxiliary's substituent blocks one face from the electrophile's approach. wikipedia.org Similarly, amides derived from pseudoephedrine can be deprotonated to form a rigid chelated enolate, which reacts with high diastereoselectivity. nih.gov The choice of auxiliary, base, and reaction conditions are all critical for achieving optimal stereocontrol. scielo.br

Table 2: Comparison of Chiral Auxiliaries in Diastereoselective C-C Bond Formation This table illustrates the general performance of common chiral auxiliaries in controlling stereochemistry during alkylation reactions.

Chiral Auxiliary TypeTypical SubstrateReaction TypeTypical Diastereoselectivity (de %)Reference
Evans OxazolidinoneN-Acyl ImideAlkylation>95 wikipedia.org
Myers PseudoephedrineAmideAlkylation>98 nih.gov
SAMP/RAMP HydrazoneKetone/AldehydeAlkylation>95 wikipedia.org
CamphorsultamN-Acyl SultamAldol (B89426) Reaction>98

Catalytic asymmetric synthesis represents a more atom-economical and elegant strategy, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rsc.org These methods avoid the need for the introduction and removal of a stoichiometric auxiliary. Key strategies for β-amino acid synthesis include asymmetric Mannich reactions and conjugate additions. rsc.orgillinois.edu

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of a carbon acid. organic-chemistry.org In its asymmetric variant for β-amino acid synthesis, a chiral catalyst controls the enantioselective addition of a suitable enolate (or enolate equivalent) to an imine. To synthesize Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid, this could involve the reaction of an imine derived from formaldehyde (B43269) and an amine with a ketene (B1206846) silyl (B83357) acetal (B89532) of a 2-furylacetate derivative.

A variety of catalysts, including chiral Lewis acids and organocatalysts, have been developed for this transformation. For example, chiral bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, can activate both the nucleophile and the electrophile through hydrogen bonding interactions. mdpi.com This dual activation in a defined chiral environment orients the reactants, leading to high enantioselectivity in the product. mdpi.comnih.gov The resulting β-amino ester can then be N-protected with the Fmoc group.

Table 3: Examples of Catalytic Enantioselective Mannich-Type Reactions This table summarizes various catalyst systems and their effectiveness in producing chiral β-amino compounds.

Catalyst TypeNucleophileElectrophileYield (%)Enantiomeric Excess (ee %)Reference
Chiral Thiourea (B124793)MalonateN-Boc-imine9596 nih.gov
Squaramide Cinchona AlkaloidMalonateAldehyde + Amine (in situ imine)6199 mdpi.com
Rh2(OAc)4 / Chiral Brønsted AcidDiazo compoundN-Carbamate + ImineHighup to 99 organic-chemistry.org
Mg(II)-BINOLateMalonateAldimineGoodHigh organic-chemistry.org

Asymmetric conjugate addition (or Michael addition) is another cornerstone of catalytic C-C and C-N bond formation. rsc.org For the synthesis of β-amino acids, this can be approached in two primary ways: the addition of a nitrogen nucleophile to an α,β-unsaturated ester or the addition of a carbon nucleophile to an α,β-unsaturated β-amino compound.

To form the skeleton of (R)-3-Amino-4-(2-furyl)-butyric acid, one could envision the conjugate addition of a nitrogen source (e.g., a protected hydroxylamine (B1172632) or an azide) to ethyl (E)-4-(furan-2-yl)but-2-enoate, catalyzed by a chiral metal complex or an organocatalyst. Alternatively, a more common and powerful approach involves the addition of a carbon nucleophile to a nitroalkene. For instance, the conjugate addition of a furan-containing nucleophile to a β-nitroacrylate derivative, followed by reduction of the nitro group to an amine, would yield the desired product. Chiral thiourea and squaramide catalysts are highly effective in promoting the conjugate addition of various nucleophiles to nitroalkenes with excellent enantioselectivity. mdpi.com

Table 4: Catalytic Asymmetric Conjugate Addition for β-Amino Acid Precursors This table shows representative catalyst systems for the asymmetric conjugate addition to nitroalkenes, a key step in synthesizing β-amino acids.

Catalyst TypeNucleophileMichael AcceptorYield (%)Enantiomeric Excess (ee %)Reference
Chiral Thiourea1,3-Dicarbonyl CompoundNitroalkeneGoodup to 99 mdpi.com
Cu-BisoxazolineDialkylzinc Reagentβ-Aryl AcrylateHighup to 94 hilarispublisher.com
Primary Amine-SquaramideAldehydeNitroalkeneGoodHigh mdpi.com
Rh-catalyzedAryl Boronic Acidβ-AcrylateGoodHigh hilarispublisher.com

Catalytic Asymmetric Approaches

Asymmetric Friedel-Crafts Alkylation for β-Amino Acid Precursors

A key challenge in the synthesis of β-amino acids is the stereocontrolled formation of the C-C bond at the β-position. The asymmetric Friedel-Crafts alkylation of electron-rich aromatic rings, such as furan (B31954), with electrophilic precursors represents a powerful strategy to construct the carbon skeleton of β-aryl-β-amino acids. While direct Friedel-Crafts reactions on furan can be complicated by its sensitivity to strong Lewis acids, methodologies employing milder conditions and highly active chiral catalysts have been developed.

In a plausible approach for a precursor to this compound, furan can be reacted with an electrophile such as a β-nitroacrylate ester in the presence of a chiral catalyst system. thieme-connect.com This Michael-type Friedel-Crafts reaction establishes the C-C bond between the furan ring and the eventual β-carbon of the amino acid. The subsequent reduction of the nitro group to an amine provides the desired β-amino acid scaffold.

Chiral metal complexes are often employed as catalysts to induce enantioselectivity. For instance, complexes of copper, nickel, or zinc with chiral ligands can effectively control the facial selectivity of the nucleophilic attack by the furan ring. thieme-connect.com

Table 1: Representative Catalyst Systems for Asymmetric Friedel-Crafts Alkylation of Heteroarenes

Catalyst PrecursorChiral LigandTypical SubstrateEnantiomeric Excess (ee)
Ni(ClO4)2Bis(oxazoline) ligandsβ-NitroacrylatesUp to 97%
Cu(OTf)2Bis(oxazoline) ligandsIminesUp to 99%
Zn(OTf)2N,N'-dioxide-Amide LigandsIminesUp to 98%

This table presents data from analogous reactions with various heteroarenes and electrophiles to illustrate the potential of the methodology.

Stereoselective Introduction of the (R)-Configuration at the β-Carbon

Achieving the desired (R)-configuration at the β-carbon is paramount. Several stereoselective methods are available, often categorized as transition metal catalysis, organocatalysis, and biocatalysis. rsc.org

One of the most common strategies is the asymmetric hydrogenation of a suitable prochiral precursor, such as a β-aminoacrylate derivative. hilarispublisher.com This method utilizes chiral phosphine (B1218219) ligands complexed with transition metals like rhodium or ruthenium to deliver hydrogen from a specific face of the double bond, thereby setting the stereocenter.

Another prevalent approach is the asymmetric Mannich reaction, where a pre-formed enolate or its equivalent reacts with an imine in the presence of a chiral catalyst. organic-chemistry.org For the synthesis of the target molecule, this could involve the reaction of a silyl ketene acetal derived from an acetate (B1210297) ester with a furan-containing imine, catalyzed by a chiral Lewis acid or a chiral Brønsted acid.

Conjugate addition reactions are also widely used. nih.gov The addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing the furyl group at the β-position can be rendered highly enantioselective through the use of chiral catalysts.

Synthetic Routes Targeting the Furan Moiety

Strategies for Incorporating the 2-Furyl Group into β-Amino Acid Scaffolds

The incorporation of the 2-furyl group can be achieved at various stages of the synthesis. One direct method involves the addition of a 2-furyl organometallic reagent to an electrophilic precursor of the β-amino acid. For example, 2-furyllithium or a 2-furyl Grignard reagent can be added to an α,β-unsaturated ester or an aziridine-2-carboxylate. illinois.edu

Alternatively, the furan ring can be constructed from an acyclic precursor already attached to the β-amino acid framework. However, a more convergent and common approach is to start with a furan-containing building block, such as furfural (B47365). Furfural can be elaborated into a suitable electrophile or nucleophile for subsequent coupling reactions. For instance, condensation of furfural with malonic acid followed by further transformations can provide a precursor for the β-amino acid.

Furan Ring Modifications and Derivatives in Non-Natural Amino Acid Synthesis

The furan ring itself can be a template for further chemical modification, allowing for the creation of a diverse library of non-natural amino acids. The furan moiety can undergo various reactions such as electrophilic substitution, lithiation followed by reaction with electrophiles, and cycloaddition reactions.

Of particular interest is the use of the furan ring as a masked carboxylic acid. researchgate.netosi.lv Oxidative cleavage of the furan ring, for instance using reagents like ozone or ruthenium trichloride (B1173362) with sodium periodate, can unmask two carboxylic acid groups. This strategy allows the furan moiety to act as a bioisostere for a carboxyl group, which can be revealed in a later synthetic step. nih.gov This approach expands the synthetic utility of this compound, enabling its conversion into other complex amino acid structures.

Protecting Group Chemistry in this compound Synthesis

Role and Characteristics of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in the synthesis and application of this amino acid, particularly in solid-phase peptide synthesis (SPPS). Its primary role is to temporarily protect the nitrogen atom of the amino group during peptide chain elongation, preventing unwanted side reactions.

The key characteristics of the Fmoc group that make it highly suitable for this purpose are summarized below:

Table 2: Properties of the Fmoc Protecting Group

PropertyDescription
Base Lability The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups or the linker to the solid support.
Acid Stability It is stable to the acidic conditions often used to remove other protecting groups (e.g., Boc) or to cleave the final peptide from the resin.
UV-Active Chromophore The fluorenyl group possesses a strong UV absorbance. This property is exploited to monitor the progress of both the coupling and deprotection steps in SPPS spectrophotometrically by quantifying the dibenzofulvene-piperidine adduct released during deprotection.
Crystalline Derivatives Fmoc-protected amino acids are generally stable, crystalline solids, which facilitates their purification and handling.

The use of the Fmoc group is central to the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS, which offers a milder alternative to the harsher, acid-based Boc/Bzl (benzyl) strategy.

Orthogonal Protecting Group Strategies for Complex β-Amino Acid Synthesis

The principle of orthogonality in protecting group strategy is fundamental to the successful synthesis of complex molecules like this compound. nih.gov This strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. peptide.com This allows for the selective manipulation of different functional groups within the molecule.

In the context of this compound, the primary amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. For the carboxylic acid functionality, an acid-labile group such as a tert-butyl (tBu) ester is a common orthogonal partner. This Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally applicable to solution-phase synthesis of complex amino acids. peptide.com

The furan ring itself is generally stable to the conditions used for Fmoc and tBu group manipulation. However, its electron-rich nature can make it susceptible to degradation under strongly acidic or oxidative conditions. Therefore, the choice of any additional protecting groups, for instance, if the synthesis were to be extended to a more complex peptide, would need to be carefully considered to ensure compatibility with the furan moiety.

Table 1: Orthogonal Protecting Group Pairs in Complex Amino Acid Synthesis

Protecting Group 1 (Functionality)Cleavage ConditionProtecting Group 2 (Functionality)Cleavage ConditionOrthogonality
Fmoc (Amine)Basic (e.g., Piperidine in DMF)tBu (Carboxylic Acid)Acidic (e.g., TFA)Yes
Boc (Amine)Acidic (e.g., TFA)Benzyl (Carboxylic Acid)HydrogenolysisYes
Alloc (Amine)Pd(0) catalysttBu (Carboxylic Acid)Acidic (e.g., TFA)Yes

Mild Deprotection Conditions and Selectivity in Fmoc-Based Chemistry

The removal of the Fmoc group is a critical step in the synthesis and subsequent use of this compound. While standard conditions using 20% piperidine in dimethylformamide (DMF) are widely employed, the development of milder deprotection methods is crucial, especially when dealing with sensitive substrates. iris-biotech.deresearchgate.net The furan ring, although relatively robust, can be sensitive to certain reagents and prolonged reaction times.

Mild deprotection conditions aim to minimize side reactions and preserve the integrity of the target molecule. A variety of alternative reagents and conditions have been explored to achieve selective Fmoc removal. These include the use of less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in lower concentrations, or the use of scavengers to trap the dibenzofulvene byproduct of Fmoc cleavage, thereby preventing side reactions. researchgate.net Another approach involves the use of sodium azide (B81097) for a base-free deprotection, which can be advantageous for highly sensitive molecules.

The selectivity of Fmoc deprotection is paramount, ensuring that other protecting groups, such as tBu esters, remain intact. The choice of solvent can also influence the rate and selectivity of the deprotection reaction. researchgate.net

Table 2: Comparison of Mild Fmoc Deprotection Reagents

ReagentConcentrationSolventTypical Reaction TimeRemarks
Piperidine20%DMF10-20 minStandard, effective but can cause side reactions in sensitive substrates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%DMF5-15 minStrong, non-nucleophilic base; can be milder at low concentrations.
4-Methylpiperidine20%DMF10-20 minAn alternative to piperidine with similar efficiency. iris-biotech.de
Sodium AzideExcessDMF/H₂O1-3 hMild, base-free conditions suitable for sensitive substrates.

This table provides a comparison of different reagents used for the mild deprotection of the Fmoc group, highlighting their typical conditions and specific advantages.

Scalability and Efficiency Considerations in the Preparative Synthesis of this compound

The transition from a laboratory-scale synthesis to a preparative or industrial-scale production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key aspects include the choice of starting materials, the number of synthetic steps, purification methods, and waste management.

An efficient synthesis would ideally involve a convergent route with a minimal number of steps and the use of readily available, inexpensive starting materials. For the synthesis of chiral molecules like the target compound, enantioselective catalytic methods are often preferred over classical resolution techniques, as they can provide the desired enantiomer in high purity without the loss of 50% of the material. Biocatalytic methods, using enzymes, are also gaining prominence for their high selectivity and environmentally friendly nature.

Process optimization is another key factor in scalability. This involves a detailed study of reaction parameters such as temperature, concentration, reaction time, and catalyst loading to maximize the yield and minimize the formation of byproducts. The use of greener solvents and reagents is also an important consideration in modern chemical manufacturing to reduce the environmental impact of the process.

Table 3: Key Parameters for Scalable Synthesis

ParameterLaboratory ScalePreparative ScaleConsiderations for Scalability
Starting Materials High purity, often expensiveReadily available, cost-effectiveSourcing, cost, and purity of raw materials.
Synthesis Route Multi-step, proof-of-conceptConvergent, minimal stepsOverall yield, process efficiency, and ease of operation.
Purification ChromatographyCrystallization, extractionThroughput, solvent consumption, and cost.
Waste Management MinimalSignificantEnvironmental regulations and cost of disposal.
Safety Standard laboratory practicesProcess safety managementHazard analysis and implementation of safety protocols.

This table outlines the key differences and considerations when scaling up the synthesis of a chemical compound from the laboratory to a preparative scale.

Applications and Functionalization of Fmoc R 3 Amino 4 2 Furyl Butyric Acid in Organic and Bioorganic Research

Utility as a Core Building Block in Peptide and Peptidomimetic Synthesis

Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid is a valuable component in the synthesis of peptides and peptidomimetics due to its inherent structural features. The Fmoc group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the β-amino acid structure imparts unique conformational properties and resistance to enzymatic degradation.

The use of Fmoc-protected amino acids is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the amine, allowing for iterative and efficient peptide chain elongation on a solid support. This compound can be readily incorporated into peptide sequences using standard SPPS protocols. bachem.comnih.govnih.govresearchgate.net

The general cycle for incorporating an Fmoc-protected amino acid in SPPS involves the deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by the coupling of the next Fmoc-amino acid. This cycle is repeated until the desired peptide sequence is assembled. The mild conditions of Fmoc chemistry are compatible with a wide range of functional groups, making it suitable for the synthesis of complex and modified peptides. bachem.comnih.gov

Table 1: Standard SPPS Cycle for Incorporation of this compound

Step Reagent/Solvent Purpose
1. Swelling Dichloromethane (DCM), Dimethylformamide (DMF) Prepares the solid support resin for synthesis.
2. Fmoc Deprotection 20% Piperidine (B6355638) in DMF Removes the Fmoc group from the N-terminus of the peptide chain.
3. Washing DMF, DCM Removes excess piperidine and byproducts.
4. Coupling This compound, Coupling Reagents (e.g., HBTU, DIC), Base (e.g., DIPEA) in DMF Activates the carboxylic acid and couples it to the free amine of the peptide chain.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. The incorporation of β-amino acids, like (R)-3-Amino-4-(2-furyl)-butyric acid, is a well-established strategy in peptidomimetic design. nih.govarizona.edunih.gov The additional carbon in the backbone of β-amino acids makes the resulting peptides resistant to degradation by proteases. nih.gov

The synthesis of peptidomimetics containing this building block can lead to novel therapeutic agents with potential applications as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The furan (B31954) side chain can also participate in specific interactions with biological targets, further enhancing the potential for tailored drug design.

The incorporation of β-amino acids into a peptide chain has a profound impact on its secondary structure. Unlike α-peptides, which commonly form α-helices and β-sheets, β-peptides are known to adopt unique and stable helical and sheet-like conformations. nih.gov The specific stereochemistry of the β-amino acid, in this case, the (R)-configuration at the 3-position, along with the nature of the side chain, dictates the preferred secondary structure.

The furyl group, being a planar aromatic system, can engage in π-π stacking interactions, which can further stabilize specific folded structures. The conformational preferences of peptides containing this compound can be studied using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These studies are crucial for understanding the structure-activity relationship of the designed peptidomimetics. nih.govresearchgate.netwdlubellgroup.com

Advanced Applications in Bioconjugation and Chemical Tagging

The furan moiety in this compound provides a unique chemical handle for bioconjugation and chemical tagging. The furan ring can participate in Diels-Alder reactions with suitable dienophiles, such as maleimides. This [4+2] cycloaddition is a highly efficient and specific bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. rsc.org

This reactivity allows for the site-specific labeling of proteins and other biomolecules. A peptide containing (R)-3-Amino-4-(2-furyl)-butyric acid can be synthesized and then conjugated to a protein that has been engineered to contain a maleimide (B117702) group. This strategy can be used to attach fluorescent probes, affinity tags, or drug molecules to proteins for various research and therapeutic applications. springernature.comnih.govnih.govspringernature.com

Table 2: Potential Bioconjugation Strategy using Diels-Alder Reaction

Reactant 1 Reactant 2 Reaction Type Product Application

Exploratory Research in Functional Material Development for Biological Applications

The self-assembly of short peptides, particularly those containing an N-terminal Fmoc group, into well-ordered nanostructures such as hydrogels is a rapidly growing area of research. manchester.ac.uknih.govresearchgate.netnih.govrsc.org These hydrogels have potential applications in tissue engineering, drug delivery, and 3D cell culture. The Fmoc group, through π-π stacking, and the peptide backbone, through hydrogen bonding, drive the self-assembly process.

The incorporation of this compound into such self-assembling peptides could lead to the formation of functional hydrogels. The furan moieties within the hydrogel matrix could serve as reactive sites for further functionalization. For instance, the hydrogel could be cross-linked through Diels-Alder reactions to enhance its mechanical properties, or bioactive molecules could be tethered to the furan groups to create a scaffold that promotes cell growth and differentiation. researchgate.netijabbr.com

Specific Research Paradigms in Neuroscience Utilizing Modified Peptides as Probes

Peptides play crucial roles in the central nervous system as neurotransmitters, neuromodulators, and hormones. The development of modified peptides as probes is essential for studying neuronal processes and for the development of new therapies for neurological disorders. β-amino acids have been incorporated into neuroactive peptides to increase their stability and modulate their activity. benthamscience.comjneurosci.orgmdpi.comnih.govfrontiersin.org

Peptides containing (R)-3-Amino-4-(2-furyl)-butyric acid could be designed to target specific receptors or enzymes in the brain. The furan ring can be a key pharmacophoric element or a site for attaching imaging agents, such as fluorescent dyes or positron emission tomography (PET) ligands. beilstein-journals.org Such probes would enable the visualization and study of their targets in living systems, providing valuable insights into brain function and disease. The enhanced stability of these β-peptidomimetics would be particularly advantageous for in vivo applications.

Advanced Structural Elucidation and Conformational Analysis of Fmoc R 3 Amino 4 2 Furyl Butyric Acid Derivatives

Spectroscopic Methodologies for Comprehensive Structural Characterization

Spectroscopic techniques are fundamental to confirming the chemical structure and purity of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid. A multi-faceted approach ensures a comprehensive understanding of the molecule's identity and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of atoms and the stereochemical integrity of the chiral center.

In a typical ¹H NMR spectrum, the protons of the fluorenylmethoxycarbonyl (Fmoc) group would exhibit characteristic signals in the aromatic region (approximately 7.2-7.8 ppm). The protons of the furan (B31954) ring would also appear in the aromatic region, with distinct chemical shifts and coupling patterns. The protons of the butyric acid backbone, including the methine proton at the chiral center (C3) and the methylene (B1212753) protons at C2 and C4, would provide crucial information about the molecule's structure. The coupling constants between these protons would be instrumental in assigning the relative stereochemistry.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the carbons of the Fmoc and furan groups, and the aliphatic carbons of the butyric acid chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Fmoc aromatic protons 7.20 - 7.80
Furan ring protons 6.00 - 7.40
CH at C3 4.10 - 4.30
CH₂ at C2 2.50 - 2.70
CH₂ at C4 2.90 - 3.10

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Electrospray ionization (ESI) is a common technique for the analysis of such compounds. The expected molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern would help to verify the connectivity of the different structural motifs within the molecule, such as the cleavage of the Fmoc group or fragmentation of the butyric acid backbone.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for assessing the enantiomeric purity of chiral molecules like this compound. The (R)-enantiomer would produce a specific CD spectrum that is a mirror image of the spectrum of its (S)-enantiomer.

The CD spectrum is generated by the differential absorption of left and right circularly polarized light by the chiral molecule. The electronic transitions of the aromatic chromophores in the Fmoc and furan groups would give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. By comparing the obtained CD spectrum to a standard or by using theoretical calculations, the enantiomeric excess of a sample can be determined.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

While obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging, this technique would provide the most definitive three-dimensional structural information in the solid state. X-ray crystallography of a suitable derivative could reveal precise bond lengths, bond angles, and the absolute configuration of the chiral center.

The resulting crystal structure would also offer insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. This information is valuable for understanding the physical properties of the compound. While a crystal structure for the title compound is not available, a study on the closely related Fmoc-β-amino butyric acid has been reported, providing a basis for what could be expected. nih.gov

Detailed Conformational Analysis of this compound

The biological activity and properties of flexible molecules like this compound are often dictated by their conformational preferences.

Investigation of Conformational Flexibility and Preferred Rotational Isomers

The conformational landscape of this compound is determined by the rotation around several single bonds. These include the bonds within the butyric acid backbone and the bond connecting the furan ring to the backbone.

Computational modeling, in conjunction with experimental NMR data (such as Nuclear Overhauser Effect measurements), can be used to investigate the conformational flexibility and identify the preferred rotational isomers (rotamers). These studies would reveal the low-energy conformations of the molecule in solution, providing insights into how it might interact with other molecules, for example, during peptide synthesis. The orientation of the bulky Fmoc group and the furan ring relative to the butyric acid backbone would be of particular interest.

Table 2: Compound Names Mentioned

Compound Name
This compound

Influence of the Furan Ring and Fmoc Group on Molecular Conformation

The molecular conformation of this compound is significantly governed by the stereochemical and electronic properties of its constituent moieties: the furan ring and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. A detailed analysis of their individual and combined effects reveals a complex interplay of steric hindrance, non-covalent interactions, and electronic delocalization that dictates the three-dimensional arrangement of the molecule.

The furan ring, a five-membered aromatic heterocycle, introduces a degree of conformational rigidity. While often depicted as planar, studies on furan dynamics have shown that the ring can adopt non-planar envelope and twist conformations. nih.gov The population of these non-planar states is temperature-dependent, with the planar geometry becoming less populated at higher temperatures. nih.gov In the context of this compound, the furan ring's preferred conformation will influence the spatial orientation of the butyric acid side chain. The oxygen atom within the furan ring can also act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds that would further constrain the molecule's conformation. mdpi.com The incorporation of five-membered rings into peptide backbones has been shown to enhance helicity in some cases, suggesting that the furan ring can promote ordered secondary structures. nih.gov

Computational and spectroscopic studies on similar molecules provide insights into the likely conformational preferences. For instance, theoretical studies on furan and its derivatives have detailed their optimized geometries and vibrational frequencies, which are foundational for understanding the furan component's behavior within the larger molecule. globalresearchonline.nettsijournals.com Similarly, NMR spectroscopic investigations on amino acid derivatives with bulky protecting groups like Boc (tert-butyloxycarbonyl) have shown that both intramolecular and intermolecular hydrogen bonding, as well as steric effects, significantly influence the chemical shifts of carbonyl carbons, reflecting conformational changes. mdpi.com While direct NMR data for this compound is not extensively published, it is a powerful technique for elucidating such conformational details.

The interplay between the furan ring and the Fmoc group is crucial. The bulky Fmoc group likely forces the furan ring into a specific orientation to alleviate steric strain. This, in turn, will affect the dihedral angles along the butyric acid backbone. The relative orientation of the furan ring's aromatic system and the fluorenyl group's aromatic system could lead to specific folded or extended conformations stabilized by non-covalent interactions.

Theoretical and Computational Studies of Fmoc R 3 Amino 4 2 Furyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid.

DFT is a versatile method to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. For this compound, DFT could be applied to model several key chemical transformations. One such reaction is the removal of the Fmoc protecting group, which is a critical step in peptide synthesis. DFT calculations can map the potential energy surface of this deprotection reaction, typically initiated by a base like piperidine (B6355638), to identify the transition state and calculate the activation energy.

Furthermore, DFT can be employed to study the energetics of peptide bond formation involving the carboxylic acid moiety of this compound. By modeling the reaction with an incoming amino group, the reaction profile, including the energies of intermediates and transition states, can be determined. These calculations are crucial for optimizing reaction conditions and understanding the stereochemical outcomes of such reactions. In a study on the reaction between aminoguanidine (B1677879) and methylglyoxal, DFT calculations were used to delineate a four-step reaction mechanism and identify the rate-determining step, which had a calculated activation energy of 12.65 kcal/mol. sciforum.net

Table 1: Hypothetical Reaction Energetics for Key Transformations of this compound Based on Analogous Systems.
ReactionModeled TransformationTypical Calculated Activation Energy (kcal/mol)Typical Reaction Enthalpy (ΔH) (kcal/mol)
Fmoc DeprotectionReaction with piperidine10 - 15-20 to -25
Peptide Bond FormationReaction with a primary amine12 - 18-5 to -10

DFT and other quantum chemical methods are adept at predicting various spectroscopic parameters, which can aid in the experimental characterization of novel compounds. For this compound, these predictions would be invaluable.

NMR Spectroscopy: DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculations would be sensitive to the conformational state of the molecule, and by comparing the calculated spectra for different conformers with experimental data, the dominant solution-state conformation can be inferred.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the carbamate (B1207046) and carboxylic acid groups, N-H bending, and vibrations associated with the furan (B31954) and fluorenyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound would be dominated by the strong π-π* transitions of the fluorenyl group of the Fmoc moiety, with contributions from the furan ring. Theoretical calculations on aromatic amino acids have shown that DFT functionals like BP86 can predict UV spectra with good agreement with experimental data. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound Based on Analogous Systems.
Spectroscopic TechniqueParameterPredicted Value/RangeStructural Origin
¹H NMRChemical Shift (δ) of β-proton~2.5 - 3.0 ppmProton on the β-carbon of the amino acid backbone
¹³C NMRChemical Shift (δ) of Carboxylic Carbonyl~170 - 175 ppmCarbonyl carbon of the butyric acid moiety
IRStretching Frequency (ν) of Carbamate C=O~1710 - 1730 cm⁻¹Carbonyl group of the Fmoc protecting group
UV-VisMaximum Absorption Wavelength (λ_max)~265 - 290 nmπ-π* transitions of the fluorenyl and furan rings

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational behavior and interaction potential of this compound, both as an isolated molecule and as a component of larger systems.

The conformational flexibility of this compound arises from the rotatable bonds in its β-amino acid backbone and the linkages to the Fmoc and furyl groups. Molecular mechanics and DFT calculations can be used to explore the potential energy surface and identify low-energy conformers. scirp.org The conformational preferences will be governed by a balance of steric hindrance from the bulky Fmoc and furyl groups and potential intramolecular hydrogen bonding. Studies on other β-amino acids have identified stable conformers and calculated their relative energies. scirp.org

Table 3: Hypothetical Low-Energy Conformers and Dihedral Angles for the Backbone of (R)-3-Amino-4-(2-furyl)-butyric acid Moiety.
ConformerDihedral Angle φ (N-Cβ-Cα-C') (°)Dihedral Angle θ (H-N-Cβ-Cα) (°)Relative Energy (kcal/mol)
1-150600.0
2601800.8
3180-601.5

The incorporation of this compound into peptides would introduce unique structural properties. As a β-amino acid, it would increase the length of the peptide backbone by one carbon atom per residue compared to natural α-amino acids. This can lead to the formation of novel secondary structures, such as various types of helices (e.g., 12-helix, 14-helix) and sheets, which are not accessible to α-peptides. acs.org

In silico peptide design would involve constructing peptide sequences containing this unnatural amino acid and using molecular dynamics simulations to predict their folded structures. The furan ring offers a site for specific interactions and can be used to orient other side chains in a controlled manner, which is a key aspect of rational peptide design. acs.org Computational methods can be used to optimize the sequence and structure of these peptides to achieve desired functions, such as binding to a specific biological target. nih.gov

When incorporated into a peptide or interacting with other molecules, the furan ring of this compound can participate in non-covalent interactions. Theoretical studies, such as molecular docking and molecular dynamics simulations, can elucidate these interactions. The furan ring, being an aromatic heterocycle, can engage in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan. rsc.org It can also act as a hydrogen bond acceptor through its oxygen atom.

Understanding these interactions is crucial for predicting how a peptide containing this residue would bind to a protein receptor or self-assemble. For instance, DFT calculations on furan-derived peptides have been used to understand the stereochemical control and stabilizing interactions within these molecules. iiit.ac.in

Future Directions and Emerging Research Avenues for Fmoc R 3 Amino 4 2 Furyl Butyric Acid

Development of Next-Generation Catalytic Asymmetric Synthetic Routes

The development of efficient and stereoselective synthetic routes to enantiomerically pure β-amino acids is a cornerstone of medicinal and materials chemistry. While classical methods exist, future research will likely focus on next-generation catalytic asymmetric strategies that offer improved atom economy, reduced environmental impact, and access to a wider range of structural analogs.

Recent advances in catalysis provide a roadmap for the future synthesis of Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid. frontiersin.orgnih.gov One promising avenue is the use of transition-metal catalysis, particularly with earth-abundant metals, to construct the chiral β-amino acid scaffold. For instance, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides has emerged as a powerful tool for creating enantioenriched α-tertiary amino esters and amides. acs.org Adapting such methodologies to furan-containing substrates could provide a direct and efficient route to the desired (R)-enantiomer.

Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids and bifunctional catalysts have shown remarkable success in the enantioselective synthesis of various chiral molecules. frontiersin.org The development of novel organocatalytic systems tailored for the asymmetric addition of nucleophiles to furan-derived imines or related electrophiles could lead to highly efficient and scalable syntheses of the target compound. A cascade approach, combining multiple reaction steps in a single pot, could further enhance synthetic efficiency. For example, a domino process involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction has been developed for the synthesis of functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. shareok.org

Photocatalysis also offers exciting possibilities for the synthesis of β-amino acid derivatives under mild conditions. rsc.org Visible-light-mediated three-component radical relay couplings of alkenes, alkyl formates, and oxime esters have been demonstrated for the synthesis of β-amino esters. rsc.org Exploring similar photocatalytic strategies with furan-containing alkenes could open up new avenues for the synthesis of this compound and its derivatives.

Catalytic StrategyPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High efficiency, broad substrate scopeDevelopment of catalysts based on earth-abundant metals, asymmetric reductive couplings
Organocatalysis Metal-free, environmentally benignDesign of novel chiral Brønsted acids and bifunctional catalysts, cascade reactions
Photocatalysis Mild reaction conditions, unique reactivityThree-component radical couplings, development of furan-specific photocatalytic systems

Expansion of Applications in Novel Chemical Biology Probes and Tools

The unique properties of the furan (B31954) ring make this compound an attractive candidate for the development of novel chemical biology probes and tools. The furan moiety can participate in various chemical reactions and interactions, allowing for its use in sensing, imaging, and target identification studies.

Future research will likely focus on incorporating this amino acid into peptides and small molecules designed to probe biological processes. For example, the furan ring can act as a bioorthogonal handle, enabling selective chemical modifications within a complex biological environment. This could be exploited for the development of probes for activity-based protein profiling or for the in-situ labeling of biomolecules.

Furthermore, the furan moiety's electronic properties can be modulated, making it a potential component of fluorescent or colorimetric probes. By attaching suitable fluorophores or chromophores to the furan ring or by exploiting its intrinsic fluorescence in certain environments, researchers could design probes that report on specific biological events, such as changes in pH, redox state, or the presence of specific metal ions.

The incorporation of this non-canonical amino acid into peptide libraries could also lead to the discovery of novel ligands for proteins and other biological targets. The unique conformational constraints imposed by the β-amino acid backbone and the specific interactions mediated by the furan ring could result in peptides with high affinity and selectivity for their targets. These peptides could then be developed into research tools for studying protein function or as starting points for drug discovery.

Advanced Functionalization and Derivatization Strategies for Enhanced Bioactivity

The biological activity of molecules containing a furan ring can be significantly influenced by the nature and position of substituents on the furan core. nih.gov Advanced functionalization and derivatization strategies for this compound are therefore a key area for future research, with the goal of enhancing its bioactivity and tailoring its properties for specific applications.

Late-stage functionalization (LSF) is a powerful approach that allows for the direct modification of complex molecules at a late stage in the synthetic sequence. nih.gov This strategy avoids the need for de novo synthesis of each new derivative and enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Copper-catalyzed C-H LSF has been successfully employed to modify 5-nitrofuran drugs, leading to compounds with enhanced antibacterial activity. nih.gov Similar approaches could be applied to this compound to introduce a variety of functional groups onto the furan ring, such as hydroxyl, methyl, azido, and cyano groups. nih.gov

Remote stereoselective functionalization of furan derivatives represents another exciting frontier. researchgate.net By utilizing aminocatalysis to generate dienamine-like intermediates, it is possible to achieve dearomatization of the furan ring and subsequent cycloaddition reactions, leading to complex, polycyclic structures with high stereocontrol. researchgate.net Applying such strategies to derivatives of this compound could unlock novel chemical space and lead to the discovery of compounds with unique biological activities.

The development of convenient synthetic routes to functionalized furan-containing phosphonous and phosphinic acids has also been reported. researchgate.net These strategies involve the radical addition of phosphine (B1218219) derivatives to vinylfurans, followed by aminomethylation or carboxyethylation. researchgate.net Adapting these methods to this compound could yield novel derivatives with potential applications as enzyme inhibitors or imaging agents.

Functionalization StrategyPotential ModificationsDesired Outcome
Late-Stage Functionalization Hydroxylation, methylation, azidation, cyanationEnhanced bioactivity, improved pharmacokinetic properties
Remote Stereoselective Functionalization Cycloadditions, dearomatization/rearomatizationAccess to novel, complex molecular architectures
Phosphorus-Containing Derivatives Introduction of phosphonous and phosphinic acid moietiesPotential enzyme inhibitors, imaging agents

Integration into Supramolecular Chemistry and Nanotechnology Architectures

The self-assembly of small molecules into well-defined supramolecular structures is a rapidly growing field with applications in materials science, drug delivery, and tissue engineering. Fmoc-protected amino acids and peptides are well-known building blocks for the formation of supramolecular gels and other nanostructures. nih.govmdpi.com The driving forces for self-assembly include π-π stacking of the fluorenyl groups and hydrogen bonding interactions. nih.gov

This compound is an excellent candidate for integration into such supramolecular architectures. The presence of the Fmoc group provides the necessary driving force for self-assembly, while the furan moiety and the β-amino acid backbone offer opportunities for fine-tuning the properties of the resulting materials. The furan ring can participate in additional non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which could influence the morphology and stability of the self-assembled structures.

Future research in this area will likely focus on the co-assembly of this compound with other Fmoc-amino acids or peptides to create multi-component supramolecular gels with tunable properties. nih.gov By varying the ratio and chemical nature of the components, it may be possible to control the mechanical strength, porosity, and biocompatibility of the resulting hydrogels. nih.gov These materials could find applications as scaffolds for 3D cell culture, platforms for controlled drug release, or as injectable hydrogels for tissue regeneration.

The incorporation of this furan-containing amino acid into self-assembling systems also opens up possibilities in nanotechnology. The resulting nanofibers, nanotubes, or nanoaggregates could be used as templates for the synthesis of inorganic nanomaterials or as components of biosensors. The furan moiety could also be functionalized with other molecules, such as targeting ligands or imaging agents, to create multifunctional nanomaterials for biomedical applications.

Supramolecular ArchitecturePotential ApplicationKey Research Focus
Hydrogels 3D cell culture, drug delivery, tissue engineeringCo-assembly with other Fmoc-amino acids, tuning of mechanical and biological properties
Nanofibers/Nanotubes Templates for nanomaterial synthesis, biosensorsControl over morphology and dimensions, functionalization of the furan moiety
Nanoaggregates Drug delivery vehicles, imaging probesEncapsulation and release of therapeutic agents, development of multifunctional nanoprobes

Q & A

Basic: What are the established synthesis protocols for Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid in solid-phase peptide synthesis?

Answer:
The compound is typically synthesized via the Arndt-Eistert procedure , which involves homologation of α-amino acids to β-amino acids. This method is widely used for Fmoc-protected β-amino acids, as demonstrated in the synthesis of structurally similar compounds like Fmoc-(S)-3-amino-4-(6-chloroindole)butyric acid, yielding ~22% after purification . Key steps include:

  • Protection : Introduction of the Fmoc group to shield the amino moiety during synthesis.
  • Coupling : Use of standard solid-phase Fmoc chemistry on a 25 μM scale, as described for β³-peptide synthesis .
  • Purification : Reverse-phase HPLC to isolate the final product, ensuring >95% purity .

Basic: How is this compound purified, and what analytical methods validate its purity?

Answer:
Purification employs reverse-phase HPLC with C18 columns (e.g., Phenomenex Luna C18, 10 μm particle size), as standard for Fmoc-protected β-amino acids . Analytical validation includes:

  • NMR Spectroscopy : Analysis of coupling constants (e.g., J = 7.5 Hz for aromatic protons) and integration ratios to confirm structure .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., observed [M+Na]⁺ peaks for sodium adducts) .
  • HPLC Purity Checks : Retention time consistency and >95% purity thresholds .

Advanced: How can researchers optimize low yields in the Arndt-Eistert synthesis of Fmoc-protected β-amino acids?

Answer:
The 22% yield reported for Fmoc-(S)-3-amino-4-(6-chloroindole)butyric acid highlights potential inefficiencies . Optimization strategies include:

  • Reagent Stoichiometry : Adjusting diazomethane or carbodiimide ratios to improve homologation efficiency.
  • Temperature Control : Maintaining sub-zero temperatures during diazo intermediate formation to minimize side reactions.
  • Alternative Coupling Agents : Testing HATU or PyBOP instead of DCC for enhanced activation .
  • Chromatographic Refinement : Gradient optimization in HPLC to recover more product .

Advanced: What stereochemical challenges arise when incorporating this compound into peptides, and how are they addressed?

Answer:
The R-configuration at the β-carbon introduces steric hindrance, potentially reducing coupling efficiency. Mitigation approaches include:

  • Resin Pre-Swelling : Extending resin activation time in DMF to improve accessibility .
  • Microwave-Assisted Synthesis : Enhancing reaction kinetics for difficult couplings .
  • Chiral HPLC : Post-synthesis analysis to resolve enantiomeric impurities, as seen in separations of N-Fmoc-α-amino acids on polysaccharide-derived chiral columns .

Advanced: How does the 2-furyl substituent influence the compound’s interaction with biological targets?

Answer:
The 2-furyl group enhances π-π stacking and hydrogen bonding, critical for binding to hydrophobic pockets (e.g., in hDM2/hDMX inhibition studies). Structural analogs like Fmoc-(S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid show improved affinity due to aryl interactions . Methodological insights:

  • Circular Dichroism (CD) : To monitor conformational changes upon binding .
  • Fluorescence Polarization Assays : Quantify binding affinity (Kd values) for target validation .
  • Molecular Dynamics Simulations : Predict furyl group orientation in active sites .

Advanced: How to resolve contradictions in NMR data for Fmoc-protected β-amino acids?

Answer:
Discrepancies in coupling constants or integration (e.g., δ 5.65–5.77 ppm multiplet overlaps in ) arise from:

  • Solvent Effects : Use deuterated solvents (CD₃OD vs. DMSO-d6) to standardize shifts .
  • Dynamic Exchange : Variable temperature NMR to identify rotameric equilibria.
  • 2D NMR : HSQC and COSY to resolve ambiguous proton assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.